molecular formula C20H28N2O5 B2449180 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid CAS No. 1025759-31-2

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid

Cat. No. B2449180
M. Wt: 376.453
InChI Key: AFTBUXCWKWDELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Synthetic Chemistry Applications

  • The synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV demonstrates the utility of complex organic compounds in designing potential therapeutic agents. Such processes often involve multi-step organic synthesis and the exploration of biological activities (M. T. Aal, 2002).
  • Research on enamino acids derived from carbonyl compounds and amino acids undergoing decarboxylative cyclization to form pyrroles, isoindoles, and other fused pyrroles showcases the potential of complex molecules in generating diverse heterocyclic structures, which are core to many pharmaceuticals (C. D. Gabbutt et al., 2002).

Biological Activity Studies

  • The synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and their screening as urease inhibitors exemplify the exploration of novel compounds for therapeutic applications. This includes the synthesis, characterization, and biological activity testing of newly synthesized molecules (M. Nazir et al., 2018).

properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-26-15-8-9-18(27-2)16(12-15)22-19(23)13-17(20(24)25)21-11-10-14-6-4-3-5-7-14/h6,8-9,12,17,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBUXCWKWDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid

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